molecular formula C7H6Br2O B3046973 2,4-Dibromo-3-methylphenol CAS No. 13321-75-0

2,4-Dibromo-3-methylphenol

Cat. No.: B3046973
CAS No.: 13321-75-0
M. Wt: 265.93 g/mol
InChI Key: SNTBBWYRKIAIJR-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-methylphenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of two bromine atoms and one methyl group attached to a phenol ring

Scientific Research Applications

2,4-Dibromo-3-methylphenol has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 2,4-Dibromo-3-methylphenol is not mentioned in the search results, it is known that brominated phenols participate in the total synthesis of various compounds .

Safety and Hazards

When handling 2,4-Dibromo-3-methylphenol, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation, avoid dust formation, and keep the substance in a dry, cool, and well-ventilated place .

Future Directions

The future directions of 2,4-Dibromo-3-methylphenol could involve its use in the synthesis of various compounds. For instance, it may be used in the synthesis of bromo[2-methyl-4-[2-(t-butyldimethylsilyloxy)ethyloxy]phenyl]bis(triphenylphopshine)nickel(II) (protected alcohol-functionalized initiator) and bromo-[2-methyl-4-[6-(t-butyldimethylsilyloxy)hexyloxy]phenyl] bis(triphenylphosphine) nickel .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-3-methylphenol can be synthesized through the bromination of 3-methylphenol (m-cresol). The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The process is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the phenol ring .

Industrial Production Methods

In an industrial setting, the continuous bromination method is often employed. This involves the use of a tubular reactor where the bromine solution and m-cresol solution are simultaneously introduced. The reaction is maintained at low temperatures (-10 to -5°C) to control the exothermic nature of the bromination process. The resulting product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated phenol.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromophenol
  • 2,6-Dibromo-4-methylphenol
  • 3,5-Dibromo-4-methylphenol

Uniqueness

2,4-Dibromo-3-methylphenol is unique due to the specific positioning of the bromine atoms and the methyl group, which confer distinct chemical properties and reactivity compared to other bromophenols. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications .

Properties

IUPAC Name

2,4-dibromo-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTBBWYRKIAIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491363
Record name 2,4-Dibromo-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13321-75-0
Record name 2,4-Dibromo-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13321-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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